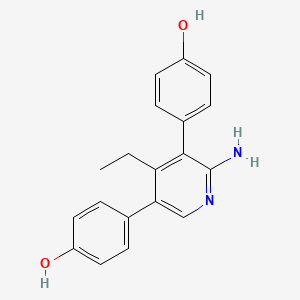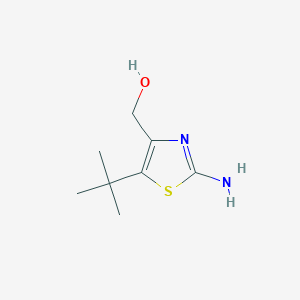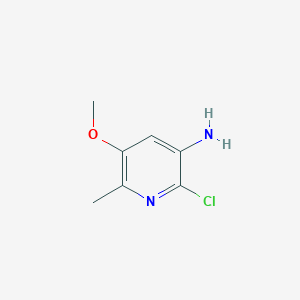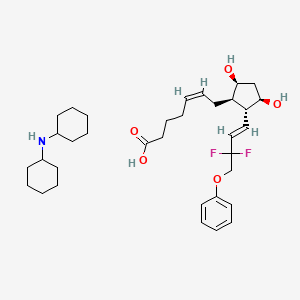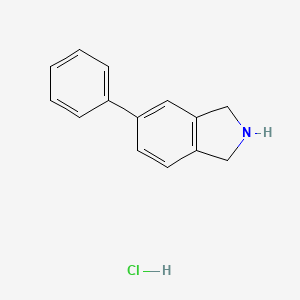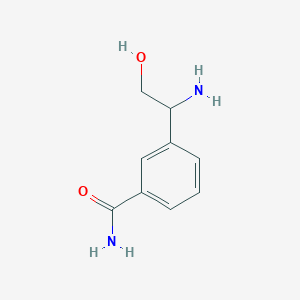
3-(1-Amino-2-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H12N2O2 It is a benzamide derivative, characterized by the presence of an amino group and a hydroxyethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-hydroxyethyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, and highly efficient.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamide derivatives.
Applications De Recherche Scientifique
3-(1-Amino-2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(1-Amino-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamidine: Used to treat painful and inflammatory conditions of the oral cavity.
N-(2-Hydroxyethyl)benzamide: Another benzamide derivative with similar structural features.
Uniqueness
3-(1-Amino-2-hydroxyethyl)benzamide is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-(1-amino-2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H12N2O2/c10-8(5-12)6-2-1-3-7(4-6)9(11)13/h1-4,8,12H,5,10H2,(H2,11,13) |
Clé InChI |
FBKZFTUPNDXYEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)N)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


